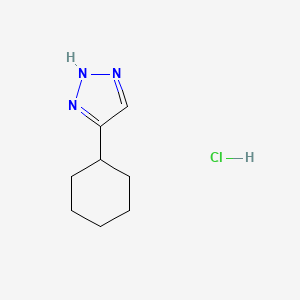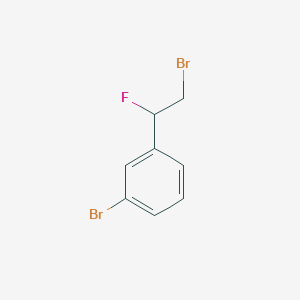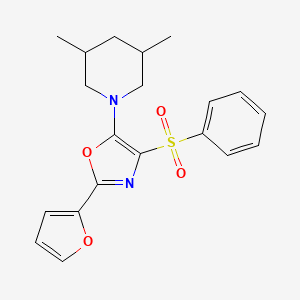
4-Cyclohexyl-2H-triazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-2H-triazole;hydrochloride is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazoles has attracted much attention due to their importance. Under thermal conditions, 1,3-dipolar cycloaddition between azide and terminal alkyne (also known as Watson cycloaddition) is the most popular reaction, which is suitable for producing 1,2,3-triazole moiety .Molecular Structure Analysis
Triazole compounds, including 4-Cyclohexyl-2H-triazole;hydrochloride, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles, including 4-Cyclohexyl-2H-triazole;hydrochloride, are significant heterocycles that exhibit broad biological activities . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are present as a central structural component in a number of drug classes .Wissenschaftliche Forschungsanwendungen
Versatile Biological Activities
Triazoles, including 4-Cyclohexyl-2H-triazole derivatives, are recognized for their wide range of biological activities. Notably, they have been studied for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This broad spectrum of activity is attributed to the structural versatility of triazoles, allowing for various substitutions and modifications that tailor them for specific biological targets. This versatility underscores their potential in developing new therapeutic agents against emerging diseases and drug-resistant pathogens (Ferreira et al., 2013).
Supramolecular and Coordination Chemistry
The nitrogen-rich triazole ring, including structures similar to 4-Cyclohexyl-2H-triazole, facilitates a variety of supramolecular interactions. These include hydrogen and halogen bonding, coordination to metal ions, and the formation of triazolate and triazolium ions. Such interactions have enabled their applications in supramolecular assemblies, coordination compounds, and metal-organic frameworks. This adaptability provides a foundation for developing advanced materials and catalysts with tailored properties (Schulze & Schubert, 2014).
Click Chemistry in Glycoscience
The application of click chemistry, specifically the Cu(I)-catalyzed azide-alkyne cycloaddition, in synthesizing 1,2,3-triazoles, has facilitated the development of glycoconjugates, glycopeptides, and other glycosylated molecules. These triazole-containing bioconjugates have found extensive applications in drug discovery, sensing, and catalysis, demonstrating the utility of 4-Cyclohexyl-2H-triazole derivatives in bridging small molecule chemistry with biological macromolecules for therapeutic and diagnostic purposes (Agrahari et al., 2021).
Green Chemistry and Sustainability
The synthesis of 1,2,3-triazoles, including 4-Cyclohexyl-2H-triazole derivatives, has evolved to incorporate principles of green chemistry. Methods involving water as a solvent and employing less toxic reagents and conditions that minimize energy consumption have been developed. These advancements highlight the ongoing efforts to make the synthesis of triazole derivatives more environmentally friendly, efficient, and sustainable (Singh et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-cyclohexyl-2H-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-4-7(5-3-1)8-6-9-11-10-8;/h6-7H,1-5H2,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQDWKHYUBVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2607569.png)


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2607577.png)


![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2607582.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)